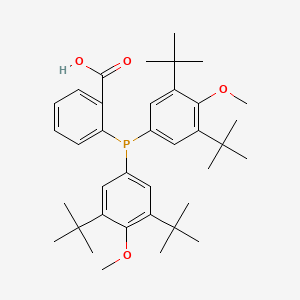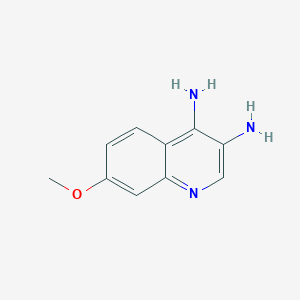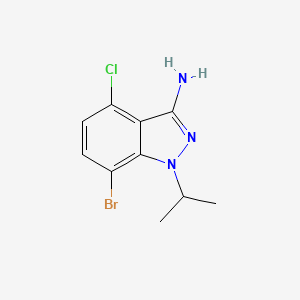
1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a unique combination of a difluorocyclopropyl group and an iodine-substituted pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluorocyclopropyl)-4-iodo-1H-pyrazole typically involves the cyclopropanation of a suitable precursor followed by iodination. One common method involves the reaction of a difluorocyclopropane derivative with a pyrazole precursor under controlled conditions. The iodination step can be achieved using iodine or iodine-containing reagents under mild conditions to introduce the iodine atom at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: The difluorocyclopropyl group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the difluorocyclopropyl group.
Reduction Products: Reduced forms of the pyrazole ring or the difluorocyclopropyl group.
Aplicaciones Científicas De Investigación
1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the biological activity of difluorocyclopropyl and iodine-substituted pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluorocyclopropyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
- 1-(2,2-Difluorocyclopropyl)-4-chloro-1H-pyrazole
- 1-(2,2-Difluorocyclopropyl)-4-bromo-1H-pyrazole
- 1-(2,2-Difluorocyclopropyl)-4-fluoro-1H-pyrazole
Comparison: 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to chlorine, bromine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C6H5F2IN2 |
|---|---|
Peso molecular |
270.02 g/mol |
Nombre IUPAC |
1-(2,2-difluorocyclopropyl)-4-iodopyrazole |
InChI |
InChI=1S/C6H5F2IN2/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1H2 |
Clave InChI |
KYWOBSGBUKEFNW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)


![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)




